molecular formula C18H16Cl2N4O B12183363 (2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12183363
M. Wt: 375.2 g/mol
InChI Key: GKSWRKXYWZRZAI-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazolopyridine moiety, and a piperidinylmethanone group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the individual components. The dichlorophenyl group can be synthesized through chlorination of phenyl compounds, while the triazolopyridine moiety is often prepared via cyclization reactions involving pyridine derivatives and triazole precursors. The final step involves the coupling of these components with piperidinylmethanone under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its multifaceted structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16Cl2N4O

Molecular Weight

375.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H16Cl2N4O/c19-13-6-7-14(15(20)10-13)18(25)23-8-3-4-12(11-23)17-22-21-16-5-1-2-9-24(16)17/h1-2,5-7,9-10,12H,3-4,8,11H2

InChI Key

GKSWRKXYWZRZAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NN=C4N3C=CC=C4

Origin of Product

United States

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